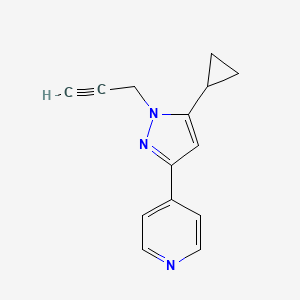
4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a novel pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 223.27 g/mol. Its structural features include a pyridine ring and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 2097964-29-7 |
| Purity | ≥98% |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL, highlighting their potential as antimicrobial agents.
Anti-inflammatory Effects
Compounds containing the pyrazole structure have been investigated for their anti-inflammatory properties. For example, certain pyrazole derivatives have been shown to inhibit the p38 MAP kinase pathway, which is crucial in inflammatory responses . This suggests that this compound may also exert similar effects, making it a candidate for further research in inflammatory diseases.
Anticancer Potential
The structural characteristics of pyrazole derivatives often correlate with anticancer activity. A study on related compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism involves the modulation of key signaling pathways, suggesting that our compound may similarly influence cancer cell dynamics.
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole and pyridine rings significantly affects the compound's potency and selectivity against target enzymes or receptors. For instance, modifications at the 5-position of the pyrazole ring have been linked to enhanced binding affinity for certain targets .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study on Antimicrobial Activity : A derivative with structural similarities demonstrated potent activity against Gram-positive and Gram-negative bacteria, achieving complete inhibition at low concentrations.
- Case Study on Anti-inflammatory Properties : Another study showcased a related compound's ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions.
Properties
IUPAC Name |
4-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-9-17-14(12-3-4-12)10-13(16-17)11-5-7-15-8-6-11/h1,5-8,10,12H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMONZLKVBGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















